molecular formula C13H9ClF2O B14873339 2-Chloro-2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone

2-Chloro-2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone

Cat. No.: B14873339
M. Wt: 254.66 g/mol
InChI Key: VJCZRSINQZIZQY-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone is an organic compound that belongs to the class of aromatic ketones It features a naphthalene ring substituted with a methyl group and a ketone functional group, along with chlorine and fluorine atoms attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-naphthalene and 2-chloro-2,2-difluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction.

    Procedure: The 4-methyl-naphthalene is dissolved in a suitable solvent, such as dichloromethane, and the 2-chloro-2,2-difluoroacetyl chloride is added dropwise. The mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the reaction rate and prevent side reactions.

    Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature (e.g., room temperature).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol, tetrahydrofuran), temperature (e.g., 0°C to room temperature).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water, acetone), temperature (e.g., reflux).

Major Products Formed

    Substitution: Products with substituted nucleophiles replacing the chlorine atom.

    Reduction: Alcohol derivatives of the original ketone.

    Oxidation: Carboxylic acid derivatives of the original methyl group.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are influenced by the compound’s interaction with its targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoro-1-(naphthalen-1-yl)-ethanone: Lacks the methyl group on the naphthalene ring.

    2-Chloro-2,2-difluoro-1-(4-methoxy-naphthalen-1-yl)-ethanone: Contains a methoxy group instead of a methyl group on the naphthalene ring.

    2-Chloro-2,2-difluoro-1-(4-ethyl-naphthalen-1-yl)-ethanone: Contains an ethyl group instead of a methyl group on the naphthalene ring.

Uniqueness

2-Chloro-2,2-difluoro-1-(4-methyl-naphthalen-1-yl)-ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The methyl group on the naphthalene ring also influences the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9ClF2O

Molecular Weight

254.66 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H9ClF2O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3

InChI Key

VJCZRSINQZIZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)Cl

Origin of Product

United States

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